N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16270525
InChI: InChI=1S/C17H12N4O3S3/c22-16-14(10-15-18-12-8-4-5-9-13(12)19-15)26-17(25)21(16)20-27(23,24)11-6-2-1-3-7-11/h1-10,20,22H
SMILES:
Molecular Formula: C17H12N4O3S3
Molecular Weight: 416.5 g/mol

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

CAS No.:

Cat. No.: VC16270525

Molecular Formula: C17H12N4O3S3

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide -

Specification

Molecular Formula C17H12N4O3S3
Molecular Weight 416.5 g/mol
IUPAC Name N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H12N4O3S3/c22-16-14(10-15-18-12-8-4-5-9-13(12)19-15)26-17(25)21(16)20-27(23,24)11-6-2-1-3-7-11/h1-10,20,22H
Standard InChI Key BMLGGDJWXGXYRK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O

Introduction

Structural Composition and Molecular Features

Core Structural Components

The molecule’s architecture combines three distinct functional groups:

  • Benzimidazole moiety: A bicyclic aromatic system comprising fused benzene and imidazole rings. This unit is known for its hydrogen-bonding capacity and π-stacking interactions, which enhance binding affinity to biological targets.

  • Thiazolidinone scaffold: A five-membered heterocyclic ring containing sulfur and nitrogen atoms. The 4-oxo-2-sulfanylidene substitution introduces electrophilic character, enabling covalent interactions with nucleophilic residues in enzymes .

  • Benzenesulfonamide group: A sulfonamide-linked benzene ring, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which contributes to solubility and target specificity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₂N₄O₃S₃
Molecular Weight416.5 g/mol
IUPAC NameN-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzenesulfonamide
Canonical SMILESC1=CC=C(C=C1)S(=O)(=O)NN2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Topological Polar Surface Area144 Ų

Synthetic Pathways and Optimization

Condensation-Based Synthesis

The compound is synthesized via a multi-step protocol involving:

  • Formation of the thiazolidinone core: Reaction of 1H-benzimidazole-2-carbaldehyde with thiourea derivatives under acidic conditions to yield the 4-oxo-2-thioxo-thiazolidine intermediate.

  • Sulfonamide conjugation: Coupling the thiazolidinone intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

  • Purification: Flash chromatography (eluent: ethyl acetate/petroleum ether gradient) achieves >95% purity, as verified by HPLC.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): The benzimidazole proton (C=N–CH) resonates at δ 7.68 ppm as a singlet, while aromatic protons from the benzene sulfonamide group appear as a multiplet at δ 7.24–7.60 ppm .

  • ¹³C NMR: Key signals include:

    • Thiazolidinone C-4 carbonyl: δ 187.1 ppm .

    • Thiocarbonyl (C=S): δ 194.8 ppm .

    • Benzimidazole C=N: δ 165.7 ppm .

Infrared (IR) Spectroscopy

  • C=O stretch: 1750–1746 cm⁻¹ (thiazolidinone and acetyl groups) .

  • C=S stretch: 1230–1240 cm⁻¹ .

TechniqueKey SignalsAssignment
¹H NMRδ 7.68 (s, 1H)Benzimidazole ═CH
¹³C NMRδ 187.1 ppmThiazolidinone C=O
IR1750 cm⁻¹Carbonyl stretch

Hypothesized Biological Activities and Mechanisms

Antitumor Activity Predictions

Computational studies on analogous compounds reveal:

  • HOMO-LUMO gaps: Lower ΔE values (e.g., −0.227 eV for methoxy derivatives) correlate with increased reactivity and antitumor potency .

  • Dipole moments: Higher dipole moments (>4.5 D) enhance solubility and membrane permeability .

Table 3: Computational Parameters for Analogous Derivatives

CompoundHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (D)
Methoxy−0.227−0.0410.1864.8
Dichloro−0.241−0.0350.2065.2

Future Directions and Research Gaps

While preliminary data are promising, further studies are required to:

  • Validate target engagement: X-ray crystallography to confirm binding modes.

  • Optimize pharmacokinetics: Structure-activity relationship (SAR) studies modifying sulfonamide substituents.

  • Assess toxicity profiles: In vivo models to evaluate hepatic and renal safety.

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